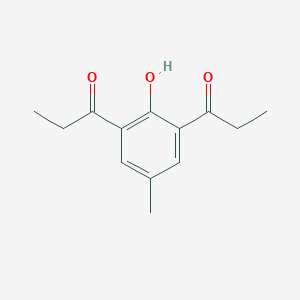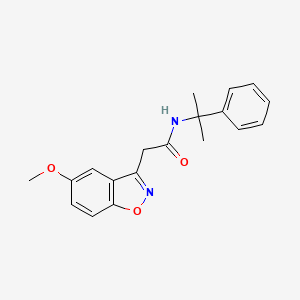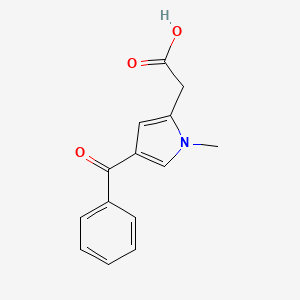
1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is an organic compound with the molecular formula C11H12O3 It is a derivative of phenol and is characterized by the presence of two propan-1-one groups attached to a hydroxy-methyl-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) can be synthesized through the Friedel-Crafts acylation of p-cresol methyl ether with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in a refluxing solvent such as carbon disulfide for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of 1,1’-(2-Keto-5-methyl-1,3-phenylene)di(propan-1-one).
Reduction: Formation of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-ol).
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone
- 1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(2-chloroethanone)
- 1,1’-(Methylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone)
Uniqueness
1,1’-(2-Hydroxy-5-methyl-1,3-phenylene)di(propan-1-one) is unique due to its specific substitution pattern and the presence of two propan-1-one groups. This structure imparts distinct chemical properties, making it valuable in various applications compared to its similar compounds .
Propriétés
Numéro CAS |
105290-18-4 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methyl-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O3/c1-4-11(14)9-6-8(3)7-10(13(9)16)12(15)5-2/h6-7,16H,4-5H2,1-3H3 |
Clé InChI |
OUNLSIYMHUJIOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1O)C(=O)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)



![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)


![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
